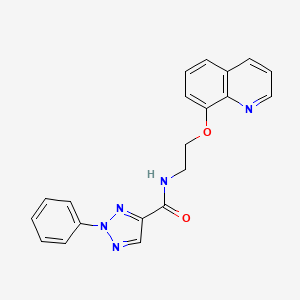
2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-phenyl-N-(2-(quinolin-8-yloxy)ethyl)-2H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications and mechanisms of action.
Biological Activity Overview
- Anticancer Properties : Research indicates that triazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MIA PaCa-2 and Panc-1 .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been investigated. Triazoles are known to inhibit cholinesterases (AChE and BuChE), which are critical in neurodegenerative diseases. Studies suggest that modifications in the triazole ring can enhance inhibitory potency . The specific compound may exhibit non-competitive inhibition against these enzymes.
- Antimicrobial Activity : Compounds containing the triazole scaffold have shown antibacterial and antifungal properties. The presence of the quinoline moiety may enhance these effects due to its own antimicrobial characteristics .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate pathways leading to programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and caspase activation.
- Enzyme Binding : Molecular docking studies suggest that the compound may bind effectively to the active sites of target enzymes (e.g., AChE and BuChE), leading to inhibition .
Table 1: Biological Activity Data for Related Triazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | 0.5 | Apoptosis induction |
| Compound B | Panc-1 | 0.11 | AChE inhibition |
| Compound C | BxPC-3 | 0.20 | BuChE inhibition |
| Compound D | Various bacteria | <10 | Antimicrobial activity |
特性
IUPAC Name |
2-phenyl-N-(2-quinolin-8-yloxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(17-14-23-25(24-17)16-8-2-1-3-9-16)22-12-13-27-18-10-4-6-15-7-5-11-21-19(15)18/h1-11,14H,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXRUSYFJOKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














